((2R,3R)-3-(Benzoyloxy)-4,4-difluoro-5-((methylsulfonyl)oxy)tetrahydrofuran-2-yl)methyl benzoate
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Overview
Description
((2R,3R)-3-(Benzoyloxy)-4,4-difluoro-5-((methylsulfonyl)oxy)tetrahydrofuran-2-yl)methyl benzoate: is a complex organic compound characterized by its unique tetrahydrofuran ring structure substituted with benzoyloxy, difluoro, and methylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3R)-3-(Benzoyloxy)-4,4-difluoro-5-((methylsulfonyl)oxy)tetrahydrofuran-2-yl)methyl benzoate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tetrahydrofuran ring: This can be achieved through cyclization reactions involving appropriate diol or halohydrin precursors.
Introduction of the difluoro groups: This step often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Benzoylation and methylsulfonylation: These steps involve the use of benzoyl chloride and methylsulfonyl chloride, respectively, in the presence of a base such as pyridine to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
((2R,3R)-3-(Benzoyloxy)-4,4-difluoro-5-((methylsulfonyl)oxy)tetrahydrofuran-2-yl)methyl benzoate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
((2R,3R)-3-(Benzoyloxy)-4,4-difluoro-5-((methylsulfonyl)oxy)tetrahydrofuran-2-yl)methyl benzoate: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of ((2R,3R)-3-(Benzoyloxy)-4,4-difluoro-5-((methylsulfonyl)oxy)tetrahydrofuran-2-yl)methyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
((2R,3R)-3-(Benzoyloxy)-4,4-difluoro-5-((methylsulfonyl)oxy)tetrahydrofuran-2-yl)methyl benzoate: can be compared with similar compounds such as:
- ((2R,3R)-3-(Benzoyloxy)-4,4-difluoro-5-hydroxy-tetrahydrofuran-2-yl)methyl benzoate
- ((2R,3R)-3-(Benzoyloxy)-4,4-difluoro-5-((methylthio)oxy)tetrahydrofuran-2-yl)methyl benzoate
These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. The presence of the methylsulfonyl group in This compound imparts unique properties, such as increased stability and specific interactions with biological targets.
Properties
CAS No. |
122111-11-9 |
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Molecular Formula |
C20H18F2O8S |
Molecular Weight |
456.4 g/mol |
IUPAC Name |
[(2R,3S,5S)-3-benzoyloxy-4,4-difluoro-5-methylsulfonyloxyoxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C20H18F2O8S/c1-31(25,26)30-19-20(21,22)16(29-18(24)14-10-6-3-7-11-14)15(28-19)12-27-17(23)13-8-4-2-5-9-13/h2-11,15-16,19H,12H2,1H3/t15-,16+,19+/m1/s1 |
InChI Key |
LIAQHZDWFACWFK-GJYPPUQNSA-N |
SMILES |
CS(=O)(=O)OC1C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)(F)F |
Isomeric SMILES |
CS(=O)(=O)O[C@H]1C([C@H]([C@H](O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)(F)F |
Canonical SMILES |
CS(=O)(=O)OC1C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)(F)F |
Appearance |
Powder |
Synonyms |
2-Deoxy-2,2-difluoro-D-erythro-pentofuranose-3,5-dibenzoate 1-Methanesulfonate; |
Origin of Product |
United States |
Q1: What is the significance of the preparation method described in the research for ((2R,3R)-3-(Benzoyloxy)-4,4-difluoro-5-((methylsulfonyl)oxy)tetrahydrofuran-2-yl)methyl benzoate in the context of Gemcitabine production?
A: The research article [] highlights a novel approach to synthesizing this compound, a crucial intermediate in Gemcitabine production. The significance lies in the method's simplicity and efficiency. It utilizes readily available cytosine as a starting material and employs a reaction with hexamethyl disilazane to introduce a silyl ether protecting group. This protected cytosine then reacts with 2-deoxy-2,2-difluoro-D-erythro-pentofuranose-3,5-dibenzoate-1-methanesulfonate, ultimately yielding the desired intermediate after treatment with hydrochloric acid.
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